![molecular formula C32H34Cl3F2N3O2 B10761894 1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)

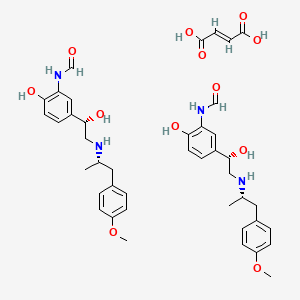

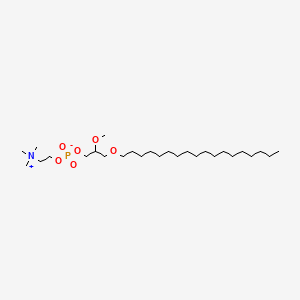

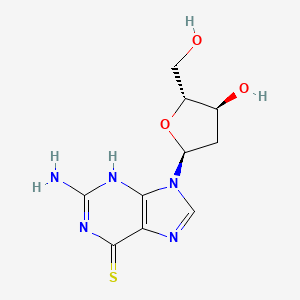

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le trihydrochlorure de zosuquidar, également connu sous son code de développement LY335979, est un agent modulateur de troisième génération spécifiquement développé en tant qu'inhibiteur sélectif de la protéine 1 de résistance aux médicaments multiples (MDR1) ou de la P-glycoprotéine (P-gp). Ce composé a été étudié pour son potentiel à surmonter la résistance aux médicaments dans les cellules cancéreuses en inhibant la fonction de pompe d'efflux des P-glycoprotéines, restaurant ainsi la sensibilité des cellules cancéreuses aux agents chimiothérapeutiques .

Méthodes De Préparation

La synthèse du trihydrochlorure de zosuquidar implique plusieurs étapes clés :

Cyclopropanation : La dibenzosubérone est traitée avec du difluorocarbène, généré in situ à partir de chlorodifluoroacétate de lithium, pour former la 10,11-difluorométhanodibenzosubérone.

Réduction : La cétone est réduite avec du borohydrure pour produire un dérivé avec des groupes cyclopropyle et alcool fusionnés du même côté du cycle à sept chaînons.

Halogénation : Ce dérivé est halogéné avec de l'acide bromhydrique à 48 % pour positionner les deux groupes en anti.

Déplacement : Le bromure est déplacé avec de la pyrazine pour former un composé d'ammonium quaternaire.

Réduction : Le borohydrure de sodium réduit l'aromaticité de la chaîne latérale, donnant la pipérazine correspondante.

Formation d'époxyde : La réaction de la 5-hydroxyquinoléine avec le nosylate de ®-glycidyle donne le ®-1-(5-quinolinyl-oxy)-2,3-époxypropane.

Analyse Des Réactions Chimiques

Le trihydrochlorure de zosuquidar subit diverses réactions chimiques, notamment :

Réduction : Le borohydrure de sodium est couramment utilisé pour réduire l'aromaticité de la chaîne latérale.

Halogénation : L'halogénation avec de l'acide bromhydrique positionne les groupes fonctionnels dans la configuration souhaitée.

Substitution : Les réactions de déplacement avec la pyrazine forment des composés d'ammonium quaternaires.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier l'inhibition de la P-glycoprotéine et les mécanismes de résistance aux médicaments.

Biologie : Il est utilisé pour étudier le rôle des P-glycoprotéines dans les processus cellulaires et la résistance aux médicaments multiples.

Médecine : Des essais cliniques ont exploré son utilisation en association avec des agents chimiothérapeutiques pour traiter les cancers présentant une résistance aux médicaments multiples, tels que la leucémie aiguë myéloïde et le syndrome myélodysplasique

Industrie : Son rôle d'inhibiteur de la P-glycoprotéine le rend précieux dans le développement de nouvelles stratégies thérapeutiques pour surmonter la résistance aux médicaments dans le traitement du cancer

Mécanisme d'action

Le trihydrochlorure de zosuquidar inhibe les P-glycoprotéines, qui sont des protéines transmembranaires qui pompent les substances étrangères hors des cellules de manière ATP-dépendante. En inhibant ces protéines, le trihydrochlorure de zosuquidar empêche l'efflux des agents chimiothérapeutiques des cellules cancéreuses, restaurant ainsi leur sensibilité à ces médicaments. Cette inhibition permet aux molécules thérapeutiques d'atteindre leurs cibles au sein des cellules cancéreuses, surmontant ainsi le phénotype de résistance aux médicaments multiples .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying P-glycoprotein inhibition and drug resistance mechanisms.

Biology: It is used to investigate the role of P-glycoproteins in cellular processes and multidrug resistance.

Medicine: Clinical trials have explored its use in combination with chemotherapeutic agents to treat cancers exhibiting multidrug resistance, such as acute myeloid leukemia and myelodysplastic syndrome

Industry: Its role as a P-glycoprotein inhibitor makes it valuable in the development of new therapeutic strategies to overcome drug resistance in cancer treatment

Mécanisme D'action

Zosuquidar trihydrochloride inhibits P-glycoproteins, which are transmembrane proteins that pump foreign substances out of cells in an ATP-dependent manner. By inhibiting these proteins, zosuquidar trihydrochloride prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. This inhibition allows the therapeutic molecules to reach their targets within the cancer cells, overcoming the multidrug resistance phenotype .

Comparaison Avec Des Composés Similaires

Le trihydrochlorure de zosuquidar est comparé à d'autres inhibiteurs de la P-glycoprotéine tels que le tariquidar et le laniquidar. Bien que les trois composés inhibent les P-glycoprotéines, le trihydrochlorure de zosuquidar est unique par sa grande sélectivité et sa puissance. Il a été démontré qu'il restaure efficacement la sensibilité aux médicaments dans divers systèmes de culture cellulaire et qu'il a fait l'objet de tests cliniques approfondis .

Composés similaires

Tariquidar : Un autre inhibiteur puissant de la P-glycoprotéine utilisé dans la recherche et les essais cliniques.

Laniquidar : Un inhibiteur de la P-glycoprotéine avec un mécanisme d'action similaire

Propriétés

Formule moléculaire |

C32H34Cl3F2N3O2 |

|---|---|

Poids moléculaire |

637.0 g/mol |

Nom IUPAC |

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |

Clé InChI |

ZPFVQKPWGDRLHL-HFUWVQDBSA-N |

SMILES isomérique |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

SMILES canonique |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

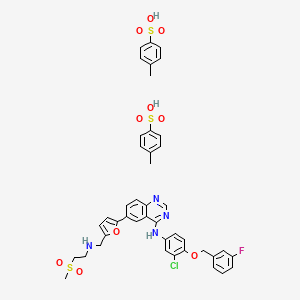

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)